molecular formula C8H10BrN3 B1383653 3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole CAS No. 2031261-09-1

3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole

Cat. No.: B1383653
CAS No.: 2031261-09-1
M. Wt: 228.09 g/mol
InChI Key: IRLLRDFCURSIPY-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dicyclopropyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C8H10BrN3 and a molecular weight of 228.09 g/mol . It belongs to the family of 1,2,4-triazoles, which are known for their diverse chemical and biological properties . This compound is characterized by the presence of a bromine atom and two cyclopropyl groups attached to the triazole ring, making it a unique and interesting molecule for various applications.

Preparation Methods

The synthesis of 3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole involves several steps. One common method includes the bromination of 4,5-dicyclopropyl-1H-1,2,4-triazole using bromine or a bromine-containing reagent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3-bromo-4,5-dicyclopropyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropyl groups play a crucial role in its reactivity and binding affinity to biological targets . The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

3-bromo-4,5-dicyclopropyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-8-11-10-7(5-1-2-5)12(8)6-3-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLLRDFCURSIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2C3CC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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